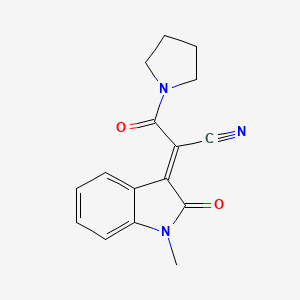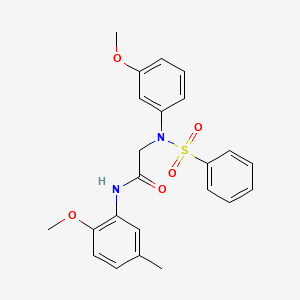
ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate, also known as EMAP or Compound 1, is a chemical compound that has been studied for its potential use in various scientific research applications.
Mechanism of Action
The exact mechanism of action of ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate is not fully understood, but it is believed to act as a selective inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate may help to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects, including the ability to improve cognitive function and memory in animal studies. It has also been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate in lab experiments is that it is relatively easy to synthesize and purify. It also has a well-understood mechanism of action, which makes it useful for studying the effects of acetylcholinesterase inhibition. However, one limitation of using ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate is that it may not accurately reflect the effects of other acetylcholinesterase inhibitors, as it is a relatively selective inhibitor.
Future Directions
There are a number of potential future directions for research on ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases, particularly Alzheimer's and Parkinson's. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. Further research is also needed to fully understand the mechanism of action of ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate and its effects on cognitive function and memory.
Synthesis Methods
Ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate can be synthesized through a multi-step process starting with the reaction of 4-morpholinecarboxaldehyde with ethyl acetoacetate, followed by reduction with sodium borohydride and reaction with piperidine-1-carboxylic acid. The resulting product is then treated with sulfuric acid to obtain ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate as a white crystalline solid.
Scientific Research Applications
Ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate has been studied for its potential use in various scientific research applications, including as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
properties
IUPAC Name |
ethyl 4-(morpholin-4-ylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-2-18-12(16)14-5-3-11(4-6-14)13-15-7-9-17-10-8-15/h11,13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSCKMQNFWPWCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibenzoic acid](/img/structure/B5122590.png)
![4-[4-(2,3-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5122597.png)

![N~1~-isobutyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5122626.png)
![ethyl 2-amino-4-(4-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B5122630.png)
![N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5122638.png)
![4-fluoro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5122648.png)

![ethyl 4-{[5-(acetylamino)-1-methyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5122667.png)

![1-[(5-methyl-2-thienyl)sulfonyl]piperidine](/img/structure/B5122681.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3,4-thiadiazol-2-ylglycinamide](/img/structure/B5122691.png)

